

An In-depth Technical Guide to 4-Chlorophthalonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorophthalonitrile

Cat. No.: B101201

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of **4-Chlorophthalonitrile**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key data in a structured format and includes a representative experimental workflow for its synthesis and characterization.

Core Molecular Information

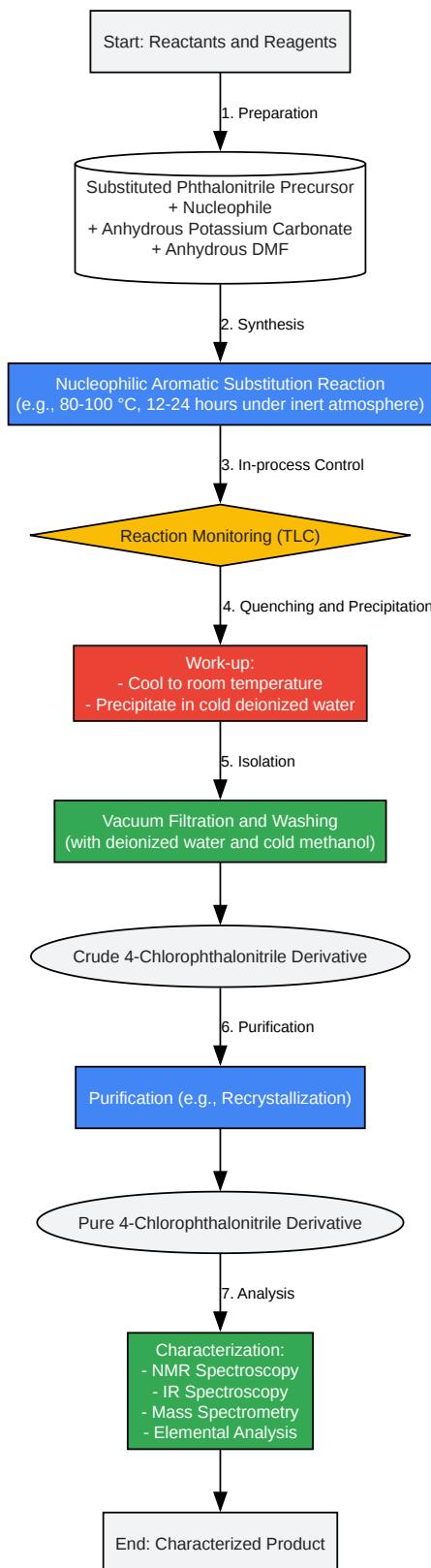
4-Chlorophthalonitrile is a chlorinated aromatic dinitrile compound. Its chemical structure consists of a benzene ring substituted with one chlorine atom and two adjacent nitrile (-C≡N) groups.

Molecular Structure and Weight

The fundamental properties of **4-Chlorophthalonitrile** are summarized in the table below.

Property	Value
Molecular Formula	C ₈ H ₃ CIN ₂ [1]
Molecular Weight	162.58 g/mol
IUPAC Name	4-chlorophthalonitrile [1]
CAS Number	17654-68-1 [1]
InChI	1S/C8H3CIN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H [1]
InChIKey	SZSLISKYJBQHQ-CUHFFFAOYSA-N [1]

Physicochemical Properties


The known physical and chemical properties of **4-Chlorophthalonitrile** are detailed in the following table.

Property	Value
Physical Form	Solid [1]
Melting Point	130-132 °C [1]
Boiling Point	306.4 ± 27.0 °C at 760 mmHg [1]
Purity	97% [1]

Experimental Protocols

While specific experimental protocols for the synthesis of **4-Chlorophthalonitrile** were not found in the immediate search, a representative methodology can be adapted from the synthesis of structurally similar compounds, such as 3-(4-Chlorophenoxy)phthalonitrile, which is prepared via a nucleophilic aromatic substitution reaction.[\[2\]](#) The following is a generalized workflow for the synthesis and characterization of a substituted phthalonitrile derivative.

General Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and characterization of a **4-chlorophthalonitrile** derivative.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information regarding the specific signaling pathways in which **4-Chlorophthalonitrile** is directly involved. Phthalonitrile derivatives are, however, known precursors in the synthesis of phthalocyanines, which have applications in various fields, including as photosensitizers in photodynamic therapy. The biological activity of **4-Chlorophthalonitrile** itself would require further investigation.

Conclusion

This technical guide provides the fundamental molecular and physicochemical data for **4-Chlorophthalonitrile**, along with a representative experimental workflow for the synthesis of related compounds. The provided information serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. Further research is warranted to elucidate the potential biological activities and signaling pathway interactions of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chlorophthalonitrile | 17654-68-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chlorophthalonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101201#4-chlorophthalonitrile-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com